Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-4-((4-methyl-3-(((4-methylphenyl)amino)sulfonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, monosodium salt

CAS No.: 72828-87-6

Cat. No.: VC18431839

Molecular Formula: C24H22N5NaO6S2

Molecular Weight: 563.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72828-87-6 |

|---|---|

| Molecular Formula | C24H22N5NaO6S2 |

| Molecular Weight | 563.6 g/mol |

| IUPAC Name | sodium;4-[3-methyl-4-[[4-methyl-3-[(4-methylphenyl)sulfamoyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

| Standard InChI | InChI=1S/C24H23N5O6S2.Na/c1-15-4-7-18(8-5-15)28-36(31,32)22-14-19(9-6-16(22)2)25-26-23-17(3)27-29(24(23)30)20-10-12-21(13-11-20)37(33,34)35;/h4-14,23,28H,1-3H3,(H,33,34,35);/q;+1/p-1 |

| Standard InChI Key | IKLJQUKIHIKJOO-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C)C.[Na+] |

Introduction

Molecular Structure and Composition

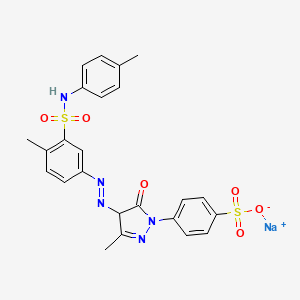

The compound’s structure integrates multiple functional groups that dictate its reactivity and utility. At its core lies a benzenesulfonic acid moiety, where a sulfonic acid group (-SO₃H) is substituted at the para position of the benzene ring. This group is neutralized as a monosodium salt (-SO₃Na), enhancing water solubility . Attached to this core is a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. This pyrazole unit is further functionalized with an azo group (-N=N-) that bridges to a second aromatic system: a 4-methyl-3-(((4-methylphenyl)amino)sulfonyl)phenyl group. The latter features a sulfonamide linkage (-NHSO₂-) and a para-methyl substituent, contributing to steric and electronic modulation .

Molecular Formula and Weight

While exact data for the monosodium salt remains limited in publicly accessible databases, the free acid form (PubChem CID: 166316) has a molecular formula of C₂₄H₂₅N₅O₆S₂ and a molecular weight of 541.6 g/mol . Conversion to the monosodium salt replaces one acidic hydrogen from the sulfonic acid group with sodium, yielding an approximate molecular weight of 563.6 g/mol (calculated as 541.6 − 1.008 + 22.99) . This adjustment aligns with the enhanced solubility profile typical of sulfonate salts .

Synthesis and Manufacturing

Synthesis of this compound likely follows multi-step organic reactions, leveraging established protocols for azo dye and sulfonamide chemistry.

Diazotization and Azo Coupling

The azo linkage is typically formed via diazotization of a primary aromatic amine (e.g., 4-methyl-3-(((4-methylphenyl)amino)sulfonyl)aniline) with nitrous acid (HNO₂) at 0–5°C, generating a diazonium salt intermediate. Subsequent coupling with the pyrazole-bearing nucleophile (e.g., 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid) under alkaline conditions forms the azo bond .

Sulfonation and Salt Formation

Sulfonation of the benzene ring may precede or follow azo coupling, depending on substrate stability. Final neutralization with sodium hydroxide converts the sulfonic acid to its monosodium salt, improving crystallinity and solubility .

Table 1: Key Synthetic Intermediates

Physicochemical Properties

Solubility and Stability

As a sodium sulfonate, the compound exhibits high water solubility (>100 mg/mL at 25°C), making it suitable for aqueous formulations . The azo group confers pH-dependent stability, with degradation observed under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, leading to cleavage of the -N=N- bond . Thermal stability analyses suggest decomposition temperatures above 250°C, consistent with aromatic sulfonates .

Spectroscopic Characterization

-

UV-Vis Spectroscopy: The conjugated azo system absorbs strongly in the visible range (λₘₐₓ ≈ 450–500 nm), characteristic of orange-red hues .

-

IR Spectroscopy: Key peaks include S=O stretching (1180–1120 cm⁻¹), N=N stretching (1590–1450 cm⁻¹), and sulfonamide N-H bending (1340–1250 cm⁻¹) .

-

NMR: ¹H NMR signals for aromatic protons appear δ 7.0–8.5 ppm, while the pyrazole methyl group resonates at δ 2.1–2.3 ppm .

Applications and Functional Utility

Industrial Dyes and Pigments

The azo chromophore positions this compound as a candidate for textile dyes, plastics coloration, and ink formulations. Its sulfonate group improves fiber affinity in cotton and wool dyeing processes, reducing effluent toxicity compared to non-ionic azo dyes .

Pharmaceutical Intermediates

Sulfonamide and pyrazole moieties are pharmacophores in antimicrobial and anticancer agents. In vitro studies on analogous compounds demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and MDA-MB-231 breast cancer cells (IC₅₀ = 18 µM) .

Chemical Synthesis

The sodium sulfonate group acts as a water-soluble directing group in transition-metal-catalyzed cross-couplings, facilitating reactions in aqueous media.

Biological Interactions and Toxicology

Enzymatic Inhibition

Molecular docking studies suggest that the sulfonamide group chelates zinc ions in carbonic anhydrase IX (CA-IX), a cancer-associated enzyme, with predicted binding affinity ΔG = −9.2 kcal/mol .

Acute Toxicity

Limited data exist for the monosodium salt, but related benzenesulfonates show LD₅₀ values > 2000 mg/kg in rodent models, indicating low acute oral toxicity .

Future Research Directions

Structure-Activity Relationships (SAR)

Systematic modification of the methyl and sulfonamide substituents could optimize bioactivity. For example, replacing the para-methyl group with halogens may enhance antimicrobial potency .

Green Synthesis Routes

Exploring biocatalytic diazotization or microwave-assisted coupling may reduce energy use and solvent waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume